N-Allyl-aza-2,2-dimethoxysilacyclopentane

描述

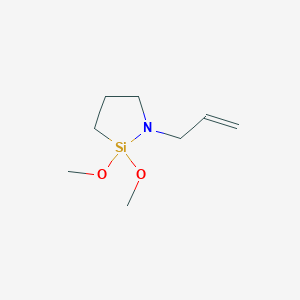

N-Allyl-aza-2,2-dimethoxysilacyclopentane is an organosilicon compound with the molecular formula C8H17NO2Si and a molecular weight of 187.31 g/mol . This compound is characterized by its unique structure, which includes an aza-silacyclopentane ring substituted with an allyl group and two methoxy groups. It is typically a colorless or pale yellow liquid that is sensitive to moisture and protic solvents .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-aza-2,2-dimethoxysilacyclopentane involves a multi-step process:

Reaction of Chlorodimethylsilane with Allyl Alcohol: Chlorodimethylsilane (ClMe2SiH) reacts with allyl alcohol to form an allyl silane intermediate.

Cyclization with Boron Trifluoride: The allyl silane intermediate is then reacted with boron trifluoride (BF3) to induce cyclization, forming the aza-silacyclopentane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.

化学反应分析

Types of Reactions

N-Allyl-aza-2,2-dimethoxysilacyclopentane undergoes various chemical reactions, including:

Hydrolysis: Reacts rapidly with water and protic solvents to form methanol.

Oxidation and Reduction:

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or protic solvents.

Substitution: Various nucleophiles can be used to replace the methoxy groups.

Major Products Formed

Hydrolysis: Methanol and corresponding silanol derivatives.

Substitution: Depending on the nucleophile used, various substituted silacyclopentane derivatives can be formed.

科学研究应用

N-Allyl-aza-2,2-dimethoxysilacyclopentane has several applications in scientific research:

Organic Synthesis: Used as a catalyst or reagent in organic synthesis reactions.

Polymer Chemistry: Acts as an inhibitor in the polymerization of dienes and as a catalyst in transition metal-catalyzed reactions.

Biological Applications:

作用机制

The mechanism of action of N-Allyl-aza-2,2-dimethoxysilacyclopentane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the allyl group and methoxy groups allows it to participate in a range of organic transformations.

相似化合物的比较

Similar Compounds

N-n-Butyl-aza-2,2-dimethoxysilacyclopentane: Similar structure with a butyl group instead of an allyl group.

1-Aza-2-silacyclopentane-1-ethanamine,2,2-dimethoxy: Another similar compound with an ethanamine group.

Uniqueness

N-Allyl-aza-2,2-dimethoxysilacyclopentane is unique due to its specific combination of an allyl group and two methoxy groups on the aza-silacyclopentane ring.

生物活性

N-Allyl-aza-2,2-dimethoxysilacyclopentane is a cyclic azasilane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and nanotechnology.

Chemical Structure and Properties

Chemical Formula: C7H15N1O2Si

Molecular Weight: 159.28 g/mol

CAS Number: Not explicitly listed in the sources but can be derived from the chemical structure.

The compound features a silacyclopentane structure with an allyl group and two methoxy substituents, contributing to its unique reactivity and potential biological interactions.

This compound exhibits biological activity primarily through its interaction with various cellular targets. The following mechanisms have been proposed based on current research:

- Reactivity with Biological Molecules : The azasilane functionality allows for nucleophilic attack on electrophilic centers in biological macromolecules, potentially leading to modifications that alter their function.

- Surface Interaction : As a silane compound, it can modify surfaces at the molecular level, enhancing biocompatibility and potentially affecting cellular adhesion and proliferation.

- Signal Transduction Modulation : Preliminary studies suggest that this compound may influence signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes due to the compound's amphiphilic nature.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines reveal a moderate safety profile for this compound. The compound demonstrates selective toxicity towards cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| Normal Human Fibroblasts | >100 µM |

Case Studies

- Application in Biosensors : A study highlighted the use of this compound as a precursor in biosensor technology. Its ability to form stable covalent bonds with biomolecules enhances the sensitivity and specificity of biosensors for detecting various analytes .

- Nanotechnology : The compound has been investigated for its role in modifying nanostructured materials. Its unique properties allow for enhanced adhesion and stability of nanoparticles in biological environments .

属性

IUPAC Name |

2,2-dimethoxy-1-prop-2-enylazasilolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2Si/c1-4-6-9-7-5-8-12(9,10-2)11-3/h4H,1,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKPJRXSFXXBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si]1(CCCN1CC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。